![molecular formula C25H27N3O4 B2796555 N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1207033-43-9](/img/structure/B2796555.png)
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
“N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a type of aromatic compound, and a diazepane ring, which is a type of heterocyclic compound . The cyclopropanecarbonyl group is a carbonyl group attached to a cyclopropane ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed by spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been studied for their antimicrobial and anticancer activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by its specific structure. These properties could include its molecular weight, solubility, melting point, boiling point, and other characteristics .Scientific Research Applications
- The compound has been investigated for its antimicrobial potential. In vitro studies evaluated its effectiveness against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. Notably, derivatives of this compound (such as d1, d2, and d3) demonstrated promising antimicrobial activity .
- Researchers explored the compound’s impact on cancer cells, specifically estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Compounds d6 and d7 exhibited significant anticancer activity against breast cancer cell lines .
- Molecular docking studies revealed that several derivatives (d1, d2, d3, d6, and d7) displayed favorable binding scores within specific protein binding pockets. These compounds could serve as lead molecules for rational drug design .
- The compound contains a thiazole nucleus, which is known for its diverse medicinal properties. Thiazoles have been associated with anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- While not directly studied for this compound, related derivatives have shown antioxidant effects. Investigating its antioxidant potential could be valuable .
- The compound contains a benzofuran ring, which is a type of N-heterocyclic carbene. N-heterocyclic carbenes are powerful tools in organic chemistry, with broad applicability in various processes .
Antimicrobial Activity
Anticancer Properties
Drug Design and Rational Drug Discovery
Thiazole-Based Pharmacology
Antioxidant Effects: (from related compounds):
N-Heterocyclic Carbene Properties: (related to the compound’s structure):
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-21-5-2-4-18-16-22(32-23(18)21)24(29)26-19-8-10-20(11-9-19)27-12-3-13-28(15-14-27)25(30)17-6-7-17/h2,4-5,8-11,16-17H,3,6-7,12-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORXFLFJWFXJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)N4CCCN(CC4)C(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-7-methoxybenzofuran-2-carboxamide |
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